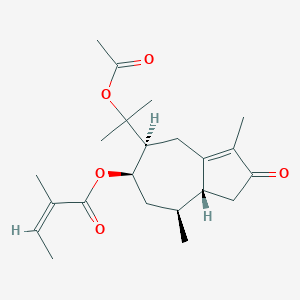
4-Benzylpiperidine
Vue d'ensemble
Description
4-Benzylpiperidine is a chemical compound with the molecular formula C12H17N. It is a derivative of piperidine, where a benzyl group is attached to the nitrogen atom at the fourth position of the piperidine ring. This compound is known for its use in scientific research, particularly in the study of monoamine neurotransmitters. It acts as a monoamine releasing agent with a high selectivity for releasing dopamine over serotonin .
Applications De Recherche Scientifique
4-Benzylpiperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on monoamine neurotransmitter systems.
Medicine: Investigated for potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: Used in the development of corrosion inhibitors and other industrial chemicals
Mécanisme D'action
Target of Action
4-Benzylpiperidine is a research chemical that primarily targets monoamine neurotransmitters . It has a 20- to 48-fold selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine .
Mode of Action
This compound acts as a monoamine releasing agent . It interacts with the transporters of dopamine, norepinephrine, and serotonin, causing these neurotransmitters to be released into the synaptic cleft . This leads to an increase in the concentration of these neurotransmitters, thereby enhancing their signaling . Additionally, this compound also functions as a monoamine oxidase inhibitor (MAOI) with a preference for MAO-A , which prevents the breakdown of monoamine neurotransmitters and thereby increases their availability.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the monoaminergic system, which includes the dopaminergic, noradrenergic, and serotonergic pathways . By increasing the release of these neurotransmitters and inhibiting their breakdown, this compound enhances the signaling in these pathways .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve an increase in monoamine neurotransmitter signaling . This can lead to various physiological effects, depending on the specific neurotransmitter involved. For example, increased dopamine signaling can enhance reward and motivation, increased norepinephrine signaling can enhance alertness and attention, and increased serotonin signaling can enhance mood regulation .
Analyse Biochimique
Biochemical Properties
4-Benzylpiperidine interacts with various enzymes and proteins, primarily functioning as a monoamine releasing agent . It has a 20- to 48-fold selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine, with an EC 50 of 109 nM (DA), 41.4 nM (NE), and 5246 nM (5-HT) .
Cellular Effects
The effects of this compound on cells are primarily related to its role as a monoamine releasing agent . It influences cell function by modulating the levels of neurotransmitters such as dopamine and norepinephrine . This can impact various cellular processes, including cell signaling pathways and gene expression .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with monoamine transporters . It functions as a releasing agent, promoting the release of neurotransmitters like dopamine and norepinephrine . It also functions as a monoamine oxidase inhibitor (MAOI) with preference for MAO-A .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . It has a fast onset of action and a short duration
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Benzylpiperidine can be synthesized through several methods. One common synthetic route involves the reaction of 4-cyanopyridine with toluene to produce 4-benzylpyridine. This intermediate is then subjected to catalytic hydrogenation to reduce the pyridine ring, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves the use of high-pressure hydrogenation reactors and catalysts such as palladium or rhodium on carbon. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzylpiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation using palladium or rhodium catalysts.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted benzylpiperidines depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Benzylpiperidine
- Benzylpiperazine
- Tetrahydroisoquinoline
Comparison
4-Benzylpiperidine is unique in its high selectivity for releasing dopamine over serotonin, making it particularly useful in studies focused on dopaminergic systems. In contrast, compounds like benzylpiperazine have broader activity profiles, affecting multiple neurotransmitter systems. Tetrahydroisoquinoline derivatives are structurally similar but have different pharmacological properties and applications .
Propriétés
IUPAC Name |
4-benzylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12/h1-5,12-13H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGXADJDTPFFSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3067603 | |
| Record name | 4-Benzylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3067603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31252-42-3 | |
| Record name | 4-Benzylpiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31252-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Benzylpiperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031252423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Benzylpiperidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30346 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Piperidine, 4-(phenylmethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Benzylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3067603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-benzylpiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.926 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-BENZYLPIPERIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JDF1T4667S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary molecular targets of 4-Benzylpiperidine?
A1: Research indicates that this compound exhibits affinity for various targets, including:* Sigma receptors (σ1 and σ2): [] * N-methyl-D-aspartate receptors (NMDARs), particularly the NR2B subtype: [, , , , , ] * CC chemokine receptor-3 (CCR3): []* Dopamine transporter (DAT): []
Q2: How does this compound interact with NMDARs and what are the downstream consequences?
A2: While the precise binding site on NMDARs is not fully elucidated, research suggests that this compound analogs act as antagonists, potentially by interfering with the binding of glutamate, the endogenous agonist. [, , , , , ] This antagonism of NMDARs, particularly the NR2B subtype, is thought to contribute to their potential therapeutic effects in conditions like neuropathic pain and Parkinson's disease.
Q3: What is the molecular formula and molecular weight of this compound?
A3: The molecular formula of this compound is C12H17N, and its molecular weight is 175.27 g/mol.
Q4: Are there any spectroscopic data available for this compound?
A4: While specific spectroscopic data for the unsubstituted this compound are not extensively detailed in the provided literature, many research papers characterize derivatives using techniques like IR, NMR (1H and 13C), and elemental analysis. [, , , ]
Q5: Is there information available about the material compatibility and stability of this compound under various conditions?
A5: The provided literature focuses primarily on the biological activity and synthesis of this compound derivatives. Information on its material compatibility and stability under various conditions is limited and would require further investigation.
Q6: Does this compound exhibit any catalytic properties?
A6: The current research primarily focuses on this compound's biological activity and its potential as a pharmaceutical agent. There is no indication of catalytic properties for this compound within the provided documents.
Q7: How has computational chemistry been employed in research on this compound?
A7: Computational chemistry plays a crucial role in understanding the interaction of this compound derivatives with their targets. Molecular docking studies have been utilized to predict binding modes and affinities to receptors like CCR3 [] and to assess the potential of derivatives as aromatase inhibitors. []
Q8: Have any Quantitative Structure-Activity Relationship (QSAR) models been developed for this compound derivatives?
A8: Yes, QSAR models have been developed to understand the relationship between the structure of this compound analogs and their biological activity. For example, a CoMSIA model was developed based on binding data for a series of indole- and benzimidazole-2-carboxamides, providing insights for designing new derivatives with improved activity. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















